molecular formula C11H14N2O3S B15066404 Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate

Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate

Cat. No.: B15066404
M. Wt: 254.31 g/mol
InChI Key: FHTUGBZDHNMUDJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate is a complex organic compound with a unique structure that includes a cyclopenta[d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate typically involves the reaction of a cyclopenta[d]pyrimidine derivative with ethyl acetate under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, its anticonvulsant activity may be due to its ability to modulate neurotransmitter release or receptor activity in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate is unique due to its specific cyclopenta[d]pyrimidine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

ethyl 2-(4-oxo-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-3-yl)acetate

InChI

InChI=1S/C11H14N2O3S/c1-2-16-9(14)6-13-10(15)7-4-3-5-8(7)12-11(13)17/h2-6H2,1H3,(H,12,17)

InChI Key

FHTUGBZDHNMUDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(CCC2)NC1=S

Origin of Product

United States

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